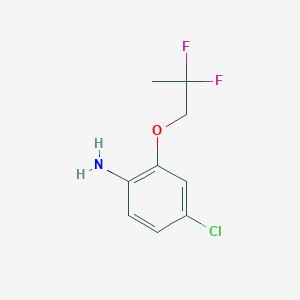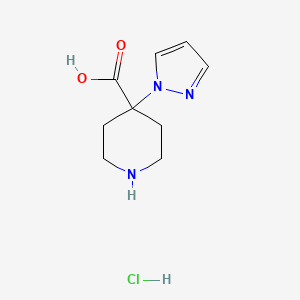
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride
概要
説明
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride is a synthetic organic compound used in various fields of research and industry. This compound, due to its unique structure, has found applications in the development of pharmaceuticals and as a reagent in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride typically involves the isoquinoline framework construction through Pictet-Spengler reaction. This reaction condenses an aldehyde or ketone with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production often utilizes high-throughput methods involving automated synthesis robots. These methods focus on optimizing yield, purity, and production time while ensuring scalability.
化学反応の分析
Types of Reactions
Oxidation: : Oxidation reactions involving Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride typically yield various oxidation states of the isoquinoline moiety.
Reduction: : Reduction processes can convert certain functional groups within the compound to more saturated forms.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing modification of the methoxy and carboxylate groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Various nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
科学的研究の応用
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride has extensive applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: : Investigated for therapeutic potential in treating conditions such as neurological disorders.
Industry: : Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
Molecular Targets and Pathways
The mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. This can result in the inhibition or activation of these targets, influencing various physiological processes.
類似化合物との比較
Comparison with Other Compounds
Similar compounds include other tetrahydroisoquinoline derivatives. What sets Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride apart is its unique methoxy and ester functionalities, which confer specific reactivity and biological activity.
List of Similar Compounds
Tetrahydroisoquinoline
N-Methyl tetrahydroisoquinoline
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
This compound stands out due to its diverse applications and unique chemical properties, making it a significant compound in multiple research and industrial fields.
特性
IUPAC Name |
methyl (3S)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-10-4-3-8-6-11(12(14)16-2)13-7-9(8)5-10;/h3-5,11,13H,6-7H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFIYXZHOCWSNU-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(NC2)C(=O)OC)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H](NC2)C(=O)OC)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine](/img/structure/B1487316.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)




![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)


